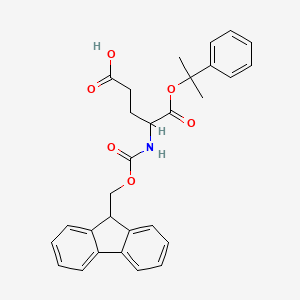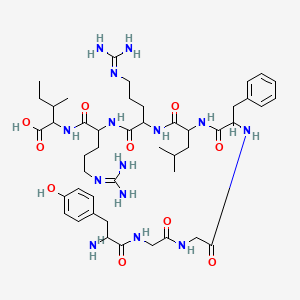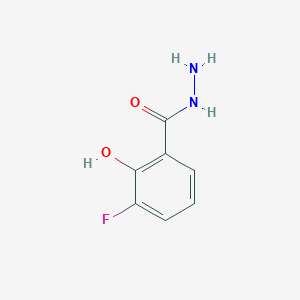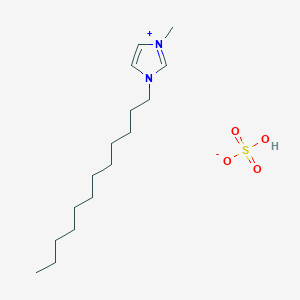
1-Dodecyl-3-methylimidazolium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility. The compound has the molecular formula C₁₆H₃₂N₂O₄S and a molecular weight of 348.5 g/mol . It is widely used in various scientific and industrial applications due to its versatile nature.
Métodos De Preparación
1-Dodecyl-3-methylimidazolium hydrogen sulfate can be synthesized through the acidification of 1-dodecyl-3-methylimidazole with sulfuric acid . The reaction typically involves mixing the imidazole compound with sulfuric acid under controlled conditions to yield the desired ionic liquid. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-Dodecyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could produce various substituted imidazolium salts .
Aplicaciones Científicas De Investigación
1-Dodecyl-3-methylimidazolium hydrogen sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Dodecyl-3-methylimidazolium hydrogen sulfate exerts its effects involves interactions with biological targets through its long-chain alkyl group and imidazolium moiety. The hydrogen sulfate counterion provides the necessary solubility and stability for effective interactions. These interactions can lead to changes in protein structure and function, contributing to its antimicrobial and catalytic properties .
Comparación Con Compuestos Similares
1-Dodecyl-3-methylimidazolium hydrogen sulfate can be compared with other similar ionic liquids, such as:
- 1-Dodecyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Dodecyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their counterions, which can significantly influence their properties and applications. For instance, the chloride and bromide variants may have different solubility and reactivity profiles compared to the hydrogen sulfate form .
Propiedades
Fórmula molecular |
C16H32N2O4S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-dodecyl-3-methylimidazol-3-ium;hydrogen sulfate |
InChI |
InChI=1S/C16H31N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-16H,3-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
UBBUGAQGCCPJHI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


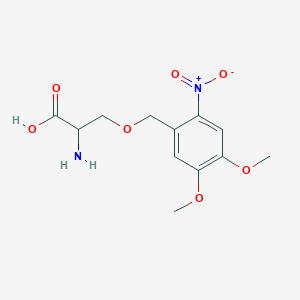

![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
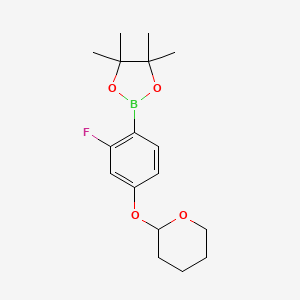
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
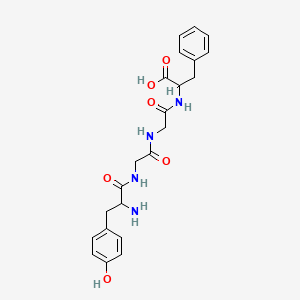
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
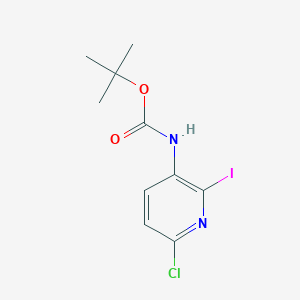
![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
